6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
“6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine” is a heterocyclic compound . It has the empirical formula C13H17NOSi and a molecular weight of 231.37 .
Molecular Structure Analysis
The SMILES string of the molecule is CSi(C)c1cc2ncc(CC=C)cc2o1
. This provides a text representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a solid . Its LogP value, which represents its lipophilicity, is 3.10150 . This could influence its solubility and permeability characteristics.
Scientific Research Applications
Synthesis and Chemical Reactions
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine is involved in various synthesis processes and chemical reactions. For instance, studies have explored efficient approaches to functionalized 2-substituted furopyridines, which include the synthesis of furo[3,2-b]pyridines through coupling and cyclization processes using catalyst systems like PdCl2(PPh3)2-CuI and Pd2(dba)3-P(t-Bu)3. This indicates the compound's utility in creating diverse furopyridine derivatives for further chemical research (Arcadi et al., 2002).
Pharmacological Potential
The compound's derivatives have shown potential in pharmacology. For example, the synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine derivatives, which were then screened for anticancer activity, demonstrates the compound’s relevance in the development of new therapeutic agents (Naresh Kumar et al., 2016).
Catalysis and Material Science
Furo[3,2-b]pyridines, which include 6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine, are also significant in catalysis and material science. For example, the cobalt-catalyzed synthesis of vitamin B6 showcases the use of related compounds in catalytic processes (Parnell & Vollhardt, 1985).
Organic Synthesis Methodologies
The compound plays a role in developing new organic synthesis methodologies. For instance, its derivatives are utilized in the Mechanochemical synthesis of base-free tris(allyl)aluminum complexes, indicating its importance in novel synthesis techniques (Rightmire, Hanusa, & Rheingold, 2014).
properties
IUPAC Name |
trimethyl-(6-prop-2-enylfuro[3,2-b]pyridin-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSi/c1-5-6-10-7-12-11(14-9-10)8-13(15-12)16(2,3)4/h5,7-9H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIXFIRSSFJEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674114 | |
Record name | 6-(Prop-2-en-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine | |
CAS RN |
1203499-15-3 | |
Record name | 6-(2-Propen-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Prop-2-en-1-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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